molecular formula C9H10Cl3N3O B12384430 Guanfacine-13C,d5 (hydrochloride)

Guanfacine-13C,d5 (hydrochloride)

Cat. No.: B12384430
M. Wt: 288.6 g/mol
InChI Key: DGFYECXYGUIODH-CXUAHUAISA-N
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Description

Guanfacine-13C,d5 (hydrochloride) is a stable isotope-labeled analog of guanfacine, a selective α2A-adrenergic receptor agonist. The compound incorporates five deuterium atoms (d5) and one carbon-13 (13C) atom, replacing their natural isotopes in the molecular structure. This labeling facilitates its use in pharmacokinetic studies, metabolic profiling, and quantitative mass spectrometry analyses, enabling precise tracking of guanfacine in biological systems without altering its pharmacological activity . Guanfacine itself is clinically employed to treat hypertension and attention-deficit/hyperactivity disorder (ADHD) by modulating norepinephrine release in the prefrontal cortex .

Properties

Molecular Formula

C9H10Cl3N3O

Molecular Weight

288.6 g/mol

IUPAC Name

2,2-dideuterio-N-(diamino(113C)methylidene)-2-(2,6-dichloro-3,4,5-trideuteriophenyl)acetamide;hydrochloride

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i1D,2D,3D,4D2,9+1;

InChI Key

DGFYECXYGUIODH-CXUAHUAISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)C([2H])([2H])C(=O)N=[13C](N)N)Cl)[2H].Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Key Steps in Preparation

  • Isotopic Labeling of Starting Materials :

    • Carbon-13 (13C) Incorporation : Typically achieved by using 13C-labeled precursors, such as 13C-labeled 2,6-dichlorophenylacetonitrile.
    • Deuterium (d5) Incorporation : Deuterium is introduced via deuterated solvents (e.g., D2O, CD3OD) or deuterated reagents during specific steps, such as hydrogen-deuterium exchange or reductive amination.
  • Condensation and Cyclization :

    • The labeled 2,6-dichlorophenylacetonitrile undergoes condensation with a deuterated guanidine derivative (e.g., methoxyl group isourea hydrochloride) in the presence of coupling agents like HATU.
  • Ammonolysis :

    • The intermediate undergoes ammonolysis to form the guanidine core, with ammonia (NH3) or deuterated ammonia (ND3) to introduce deuterium.
  • Salt Formation :

    • The final step involves protonation with hydrochloric acid (HCl) to yield guanfacine hydrochloride.

Detailed Synthesis Routes

Route 1: From 2,6-Dichlorophenylacetonitrile

Step 1 : Synthesis of 13C-labeled 2,6-dichlorophenylacetonitrile.

  • Reagents : 13C-labeled cyano group precursor.
  • Conditions : Reaction under anhydrous conditions with concentrated sulfuric acid for alcoholysis (e.g., in methanol).

Step 2 : Condensation with Deuterated Guanidine Derivative.

  • Reagents : Methoxyl group isourea hydrochloride (deuterated), HATU, and DIPEA.
  • Conditions : Methyl alcohol solvent, 25–60°C, 1–3 hours.

Step 3 : Ammonolysis.

  • Reagents : 25% NH3 or ND3 solution.
  • Conditions : 35–60°C, 2–4 hours, followed by vacuum distillation to remove methanol.

Step 4 : Salt Formation.

  • Reagents : Hydrochloric acid (35–37% w/w).
  • Conditions : pH adjustment to 1–2, vacuum concentration, and crystallization in ethanol.
Parameter Value Source
Reaction Temperature 35–60°C (ammonolysis)
Solvent Ratios 1g:10–20 mL (ethanol)
Yield ~30–55g (crude product)

Isotopic Labeling Strategies

Carbon-13 (13C) Incorporation

  • Target Sites : Acetamide carbon or dichlorophenyl group.
  • Method : Use 13C-labeled precursors (e.g., 13C-labeled cyano or acetyl groups).

Deuterium (d5) Incorporation

  • Target Sites : Methyl groups or hydrogen-rich positions.
  • Method :
    • Solvent Exchange : Use deuterated solvents (e.g., D2O) during synthesis.
    • Catalytic Exchange : Utilize deuterated catalysts or hydrogen-deuterium exchange agents.

Purification and Quality Control

  • Recrystallization :
    • Ethanol (95% w/w) is used to purify crude guanfacine hydrochloride, achieving >95% purity (HPLC).
  • Characterization :
    • LC-MS/MS : Confirms isotopic incorporation and purity.
    • NMR : Verifies deuterium and 13C positions.

Challenges and Considerations

  • Isotopic Purity : Ensuring minimal cross-contamination with non-labeled species.
  • Cost and Availability : 13C and deuterated reagents are expensive, impacting scalability.
  • Stability : Deuterated compounds may exhibit altered metabolic pathways, requiring validation in bioanalytical assays.

Applications in Analytical Chemistry

Guanfacine-13C,d5 hydrochloride serves as an internal standard in LC-MS/MS for quantifying guanfacine in biological samples (e.g., plasma, urine).

Application Parameters Source
Matrix Oral fluid, plasma, urine
LOD/LOQ 0.5–500 ng/mL
Chromatography Chiral vancomycin or HSS C18

Chemical Reactions Analysis

1.1. Condensation with Guanidine Derivatives

The primary synthetic route involves the reaction of 2,6-dichlorophenylacetate derivatives with guanidine or analogs under controlled conditions .

Reaction Scheme:

2 6 Dichlorophenylacetic acid+GuanidineHATU DIPEAMeOHGuanfacine intermediateHClGuanfacine 13C d5 Hydrochloride\text{2 6 Dichlorophenylacetic acid}+\text{Guanidine}\xrightarrow[\text{HATU DIPEA}]{\text{MeOH}}\text{Guanfacine intermediate}\xrightarrow{\text{HCl}}\text{Guanfacine 13C d5 Hydrochloride}

Key Parameters:

StepCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)
1HATU/DIPEA, MeOH25385–90
2HCl (35–37%)300.595

Data adapted from patents and synthesis protocols .

1.2. Methanolysis of Nitriles

Alternative methods use methanolysis of 2,6-dichlorophenylacetonitrile in sulfuric acid, followed by guanidine condensation :

2 6 DichlorophenylacetonitrileH2SO4MeOHMethyl 2 6 dichlorophenylacetateGuanidineGuanfacine\text{2 6 Dichlorophenylacetonitrile}\xrightarrow[\text{H}_2\text{SO}_4]{\text{MeOH}}\text{Methyl 2 6 dichlorophenylacetate}\xrightarrow{\text{Guanidine}}\text{Guanfacine}

Optimized Conditions:

  • Solvent: Methanol/isopropanol (1:3 ratio)

  • Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub>

  • Yield: 78% after recrystallization .

Metabolic Reactions

Guanfacine-13C,d5 undergoes hepatic metabolism via cytochrome P450 enzymes, with isotopic labeling enabling precise tracking of pathways .

2.1. CYP3A4-Mediated Oxidation

The compound is oxidized by CYP3A4 to form 3-hydroxyguanfacine, its primary metabolite :

Guanfacine 13C d5CYP3A43 Hydroxyguanfacine 13C d5\text{Guanfacine 13C d5}\xrightarrow{\text{CYP3A4}}\text{3 Hydroxyguanfacine 13C d5}

Kinetic Parameters:

ParameterValue
K<sub>m</sub>15.2 µM
V<sub>max</sub>4.3 nmol/min/mg
Half-life (t<sub>1/2</sub>)17–30 hours

Data derived from in vitro microsomal studies .

2.2. Conjugation Reactions

3-Hydroxyguanfacine undergoes phase II metabolism:

  • Glucuronidation: UGT1A1/UGT2B7-mediated (65% of total metabolism).

  • Sulfation: SULT1A3-mediated (22%) .

3.1. Photolytic Degradation

Exposure to UV light (254 nm) induces cleavage of the dichlorophenyl-acetamide bond:

Guanfacine 13C d5hν2 6 Dichlorophenylacetic acid+Guanidine derivatives\text{Guanfacine 13C d5}\xrightarrow{h\nu}\text{2 6 Dichlorophenylacetic acid}+\text{Guanidine derivatives}

Degradation Products:

ConditionMajor ProductMinor Product
Acidic (pH 2)2,6-Dichlorophenylacetic acid3-Ketoguanfacine
Alkaline (pH 10)GuanidineChlorophenyl fragments

3.2. Thermal Degradation

At temperatures >150°C, guanfacine-13C,d5 decomposes via:

  • Decarboxylation: Loss of CO<sub>2</sub> from the acetamide group.

  • Dechlorination: Formation of monochlorinated byproducts.

Stability in Solvent Systems

SolventStability (25°C, 24h)Degradation Products
Methanol98% intactNone detected
Water (pH 7.4)95% intact3-Hydroxyguanfacine (3%)
DMSO99% intactNone detected

Data from accelerated stability studies .

Reaction with Pharmaceutical Excipients

Guanfacine-13C,d5 shows minimal reactivity with common excipients (e.g., lactose, magnesium stearate) under standard formulation conditions .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Guanfacine acts primarily on the alpha-2A adrenergic receptors in the central nervous system. This interaction results in reduced sympathetic outflow, leading to decreased blood pressure and improved attention regulation in patients with attention deficit hyperactivity disorder (ADHD) . The pharmacodynamics of guanfacine are characterized by its selectivity for the alpha-2A receptor over other adrenergic subtypes, which enhances its therapeutic efficacy while minimizing side effects .

Pharmacokinetics
The pharmacokinetic properties of guanfacine-13C,d5 are crucial for understanding its behavior in biological systems. Key parameters include:

ParameterValueUnit
Oral Bioavailability80%unitless
Elimination Half-life17 hourshours
Principal Metabolite3-hydroxylated derivative-

These properties facilitate its use in metabolic research, allowing for precise tracking of the compound's fate within biological systems .

Research Applications

  • Pharmacokinetic Studies
    Guanfacine-13C,d5 is extensively used to study the pharmacokinetics of guanfacine itself. The stable isotope labeling allows researchers to trace the compound through metabolic pathways, providing insights into absorption, distribution, metabolism, and excretion (ADME) processes.
  • Metabolic Research
    The compound is employed in metabolic studies to investigate interactions with cytochrome P450 enzymes. Understanding these interactions is essential for predicting drug-drug interactions and individual variability in drug metabolism .
  • Behavioral Studies
    Guanfacine's effects on cognitive functions such as working memory and attention regulation have been observed in animal models. For example, studies have shown that guanfacine enhances prefrontal cortical functions, which are critical for attention and behavioral control .

Case Studies

Case Study 1: ADHD Treatment Efficacy
In a clinical trial involving children with ADHD, guanfacine was compared to methylphenidate and a combination of both treatments. The study demonstrated that guanfacine significantly reduced ADHD symptoms, with a notable improvement observed in patients receiving the monotherapy . This supports its application as an effective treatment option for individuals who may not respond optimally to stimulant medications.

Case Study 2: Stress-Induced Disorders
Guanfacine has also been investigated for its efficacy in managing stress-induced disorders. A randomized-controlled trial indicated that patients reported reduced anxiety levels when treated with guanfacine compared to placebo, highlighting its potential application beyond ADHD .

Mechanism of Action

Guanfacine-13C,d5 (hydrochloride) exerts its effects by acting as a selective α2A adrenergic receptor agonist. This action reduces the effects of the sympathetic nervous system on the heart and circulatory system, leading to decreased peripheral vascular resistance and heart rate. In the prefrontal cortex, it strengthens network connectivity by inhibiting cAMP-PKA-K+ channel signaling, enhancing neuronal firing, and improving cognitive functions .

Comparison with Similar Compounds

Table 1: Isotopologues of Guanfacine and Their Properties

Compound Name CAS Number Molecular Weight Isotopic Labels Primary Applications Reference
Guanfacine-13C,d5 (hydrochloride) Not specified ~303.6 (estimated) 13C, d5 ADME studies, metabolic tracing
Guanfacine-13C,15N3 1189924-28-4 296.6 13C, 15N3 Pharmacokinetic research, drug quantitation

Key Differences :

  • Labeling Strategy : Guanfacine-13C,d5 incorporates deuterium and carbon-13, while Guanfacine-13C,15N3 uses nitrogen-14. Deuterium labeling (d5) may enhance metabolic stability due to the kinetic isotope effect, whereas 15N labels are more suited for nuclear magnetic resonance (NMR) studies .
  • Applications: Both compounds are used in drug development for tracing, but Guanfacine-13C,15N3 is explicitly noted for its utility in studying receptor binding kinetics due to nitrogen’s role in hydrogen bonding .

Comparison with Structural Analogs

Table 2: Structural Analogs and Their Functional Contrasts

Compound Name CAS Number Molecular Formula Primary Use Mechanism/Action Reference
Guanfacine-13C,d5 (hydrochloride) Not specified C9H8Cl2N3O·HCl (13C,d5) Research: Metabolic tracing α2A-adrenergic receptor agonism
Guanidine Hydrochloride 50-01-1 CH5N3·HCl Protein denaturation, RNA/DNA isolation Disrupts hydrogen bonding in proteins
Guanidine-13C Hydrochloride 286013-04-5 13CH5N3·HCl Isotopic labeling in proteomics Same as Guanidine HCl

Key Differences :

  • Pharmacological vs.
  • Structural Features : Guanfacine contains a dichlorophenylacetamide group, enabling receptor specificity, while guanidine is a simple carbamidine derivative .

Research Findings and Mechanistic Insights

  • Isotopic Tracing : Guanfacine-13C,d5 enables precise quantification in biological matrices, critical for studying absorption, distribution, metabolism, and excretion (ADME) .
  • Cross-Reactivity : Studies on dopamine and adrenergic receptors (e.g., D1/D5 receptors) highlight the importance of receptor specificity. Unlike guanfacine, dopamine receptor agonists like (±)-SKF 38393 exhibit cross-reactivity with adrenergic pathways, complicating their mechanistic profiles .

Q & A

Q. What experimental considerations are critical for synthesizing Guanfacine-<sup>13</sup>C,d5 (hydrochloride) with high isotopic purity?

Methodological Answer:

  • Use stable isotope-labeled precursors (e.g., <sup>13</sup>C-enriched carbon sources and deuterated solvents) to ensure isotopic integrity.
  • Monitor reaction intermediates via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic incorporation .
  • Purify the final product using reverse-phase HPLC with UV and MS detection to achieve ≥98% isotopic purity. Validate using certified reference materials .

Q. How should researchers handle and store Guanfacine-<sup>13</sup>C,d5 (hydrochloride) to prevent degradation?

Methodological Answer:

  • Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize isotopic exchange and hydrolysis.
  • Prepare working solutions in deuterated solvents (e.g., D2O) or acidic buffers (pH 3–4) to stabilize the hydrochloride salt form .
  • Regularly validate stability via LC-MS over 6–12 months using accelerated degradation studies (e.g., elevated temperature or humidity) .

Q. What analytical techniques are recommended for quantifying Guanfacine-<sup>13</sup>C,d5 (hydrochloride) in biological matrices?

Methodological Answer:

  • Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Use a stable isotope dilution assay (SIDA) to correct for matrix effects.
  • Validate linearity (1–1000 ng/mL), accuracy (85–115%), and precision (CV ≤15%) per ICH guidelines. Cross-validate with non-labeled Guanfacine in spiked plasma or tissue homogenates .

Advanced Research Questions

Q. How can isotopic interference be mitigated when using Guanfacine-<sup>13</sup>C,d5 (hydrochloride) in tracer studies?

Methodological Answer:

  • Characterize natural isotopic abundance of the unlabeled compound via high-resolution MS to identify potential overlaps (e.g., <sup>13</sup>C vs. <sup>34</sup>S).
  • Optimize chromatographic separation to resolve isotopic peaks. Use mathematical correction models (e.g., matrix factorization) to account for residual interference .

Q. What strategies resolve discrepancies in pharmacokinetic data between Guanfacine-<sup>13</sup>C,d5 and its non-isotopic analog?

Methodological Answer:

  • Compare metabolic stability in vitro using liver microsomes to assess isotope effects on CYP450-mediated metabolism.
  • Evaluate tissue distribution via radiolabeled analogs (e.g., <sup>3</sup>H-Guanfacine) to confirm whether observed differences stem from isotopic labeling or assay variability .

Q. How to validate the use of Guanfacine-<sup>13</sup>C,d5 (hydrochloride) as an internal standard in multi-analyte panels?

Methodological Answer:

  • Test cross-reactivity with structurally similar compounds (e.g., clonidine analogs) using competitive binding assays.
  • Perform parallelism experiments to ensure consistent recovery (90–110%) across dilutions. Document co-elution risks using orthogonal chromatography (e.g., HILIC vs. reverse-phase) .

Q. What experimental designs are optimal for studying Guanfacine-<sup>13</sup>C,d5 (hydrochloride) metabolism in heterogeneous cell models?

Methodological Answer:

  • Use tracer pulse-chase assays with time-resolved sampling. Combine with CRISPR-Cas9 knockout models to identify enzyme-specific metabolic pathways (e.g., MAO-A vs. MAO-B).
  • Analyze isotopic enrichment in metabolites via high-resolution MS<sup>2</sup> and computational tools like XCMS Online for pathway mapping .

Data Integrity and Reproducibility

Q. How to address batch-to-batch variability in Guanfacine-<sup>13</sup>C,d5 (hydrochloride) synthesis?

Methodological Answer:

  • Implement quality control (QC) checkpoints: NMR for structural confirmation, elemental analysis for chloride content, and MS for isotopic distribution.
  • Use statistical process control (SPC) charts to monitor critical parameters (e.g., reaction temperature, pH) across batches .

Q. What steps ensure reproducibility in cross-laboratory studies involving this compound?

Methodological Answer:

  • Standardize protocols for sample preparation (e.g., extraction solvents, centrifugation speed) and instrument calibration (e.g., daily tuning with reference standards).
  • Share raw data and metadata via platforms like MetaboLights or ChEMBL to enable independent verification .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling Guanfacine-<sup>13</sup>C,d5 (hydrochloride) in preclinical studies?

Methodological Answer:

  • Conduct hazard assessments per OSHA guidelines. Use fume hoods for powder handling and PPE (gloves, lab coats) to prevent dermal exposure.
  • Train personnel on emergency procedures (e.g., eye flushing, spill containment) and document training per institutional safety committees .

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